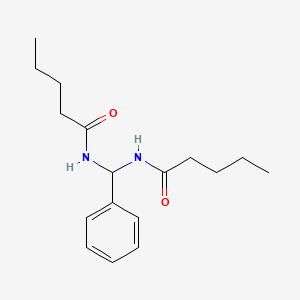

N,N'-(phenylmethanediyl)dipentanamide

Description

N,N'-(Phenylmethanediyl)dipentanamide is a diamide compound featuring two pentanamide moieties connected via a phenylmethanediyl (-CH₂-C₆H₄-CH₂-) bridge. This structure confers a balance of lipophilic (aromatic ring) and hydrogen-bonding (amide groups) properties. For instance, Compound 58 (N,N′-((4-(Diethylamino)phenyl)methylene)dipentanamide) shares a similar backbone but includes a 4-diethylamino substituent on the phenyl ring, synthesized via Schiff base formation between pentanamide and substituted benzaldehyde (69% yield) .

Properties

Molecular Formula |

C17H26N2O2 |

|---|---|

Molecular Weight |

290.4 g/mol |

IUPAC Name |

N-[(pentanoylamino)-phenylmethyl]pentanamide |

InChI |

InChI=1S/C17H26N2O2/c1-3-5-12-15(20)18-17(14-10-8-7-9-11-14)19-16(21)13-6-4-2/h7-11,17H,3-6,12-13H2,1-2H3,(H,18,20)(H,19,21) |

InChI Key |

ZLSPRZMNWPPRSS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(=O)NC(C1=CC=CC=C1)NC(=O)CCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-(phenylmethanediyl)dipentanamide typically involves the reaction of pentanamide with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion. The product is then purified using recrystallization techniques.

Industrial Production Methods: In an industrial setting, the production of N,N’-(phenylmethanediyl)dipentanamide can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of automated systems also ensures consistency and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N,N’-(phenylmethanediyl)dipentanamide can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide. These reactions often lead to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions typically result in the formation of amines or alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylmethanediyl group can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Halides, alkoxides, polar aprotic solvents.

Major Products Formed:

Oxidation: Carboxylic acids, ketones.

Reduction: Amines, alcohols.

Substitution: Halogenated derivatives, alkoxylated derivatives.

Scientific Research Applications

Chemistry: N,N’-(phenylmethanediyl)dipentanamide is used as a building block in organic synthesis. It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study enzyme-substrate interactions and protein-ligand binding. Its unique structure allows for the exploration of various biochemical pathways.

Medicine: N,N’-(phenylmethanediyl)dipentanamide has potential applications in drug development. It is investigated for its ability to act as a ligand for certain receptors, which could lead to the development of new therapeutic agents.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of N,N’-(phenylmethanediyl)dipentanamide involves its interaction with specific molecular targets. The phenylmethanediyl group allows the compound to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological processes.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Substituents on the phenyl ring significantly alter solubility, reactivity, and biological activity:

- N,N'-(Phenylmethanediyl)dipentanamide : The unsubstituted phenyl group likely results in low aqueous solubility, as seen in structurally similar amides (e.g., Valerylfentanyl, logP ~4.5) .

- Compound 58: The 4-diethylamino group enhances polarity, increasing solubility compared to the parent compound. Its molecular weight (362.28 g/mol) and LC-MS data (m/z 362.2 [M+H]⁺) align with theoretical calculations .

Data Table: Key Comparative Metrics

Biological Activity

N,N'-(phenylmethanediyl)dipentanamide is a compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its amide functional groups and a biphenyl structure. The chemical formula can be represented as CHNO, indicating the presence of two nitrogen atoms and two carbon chains connected by a phenyl group.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, focusing on its effects on cellular processes, antimicrobial properties, and potential therapeutic applications.

1. Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of this compound against various pathogens. The compound has shown promising results in inhibiting the growth of both gram-positive and gram-negative bacteria.

Table 1: Antimicrobial Efficacy of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 128 µg/mL |

2. Cytotoxicity Studies

Cytotoxicity assays have been performed to assess the impact of this compound on cancer cell lines. Results indicate that the compound exhibits selective cytotoxicity towards certain cancer cells while sparing normal cells.

Table 2: Cytotoxic Effects on Cancer Cell Lines

The mechanisms underlying the biological activity of this compound are still being elucidated. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell cycle progression.

Case Study 1: Anticancer Properties

In a study published in the Journal of Medicinal Chemistry, researchers explored the anticancer effects of this compound on HeLa cells. The findings revealed that treatment with this compound led to significant apoptosis, evidenced by increased levels of cleaved caspases and PARP .

Case Study 2: Antimicrobial Efficacy

A comparative study assessed the antimicrobial efficacy of various amide compounds, including this compound. The results indicated that this compound exhibited superior antibacterial activity compared to other tested analogs, suggesting its potential as a lead compound for antibiotic development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.